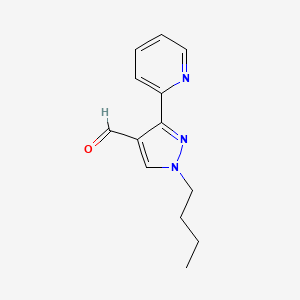

1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the nucleophilic substitution and condensation reactions. One study described the reaction of cyclohexylamine with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to yield a related compound through nucleophilic substitution (Orrego Hernandez et al., 2015). Another approach used Sonogashira-type cross-coupling reactions with various alkynes to provide corresponding 5-alkynyl-1H-pyrazole-4-carbaldehydes (Vilkauskaitė et al., 2011).

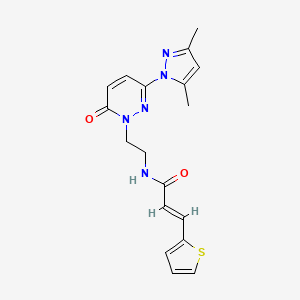

Molecular Structure Analysis

The molecular structure of similar pyrazole derivatives has been characterized using various spectroscopic methods, including IR, NMR, and HRMS analyses, providing insight into the electronic and spatial configuration essential for their reactivity and interactions (Shen et al., 2012).

Chemical Reactions and Properties

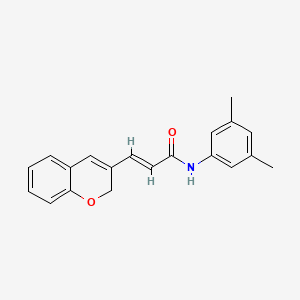

Pyrazole derivatives exhibit a wide range of chemical reactions, offering pathways to synthesize diverse heterocyclic compounds. For instance, the Vilsmeier–Haack reaction has been utilized to synthesize novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which further react to afford chalcone analogues and dipyrazolopyridines, showcasing the versatility of pyrazole carbaldehydes as precursors (Quiroga et al., 2010).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the stability and applicability of these compounds. While specific data on 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde might not be readily available, studies on related structures provide valuable insights into how substituents and molecular modifications affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and ability to undergo specific transformations, are essential for designing synthesis pathways and applications. Pyrazole derivatives are known for their nucleophilic and electrophilic sites, allowing for a range of chemical modifications and the synthesis of complex molecules (Galadzhun et al., 2018).

Applications De Recherche Scientifique

Antimicrobial Activity

1-Butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives have been studied for their antimicrobial properties. Hamed et al. (2020) synthesized various pyrazole derivatives, including those similar to this compound, and found them effective against gram-negative and gram-positive bacteria, as well as fungi, indicating potential for use in antimicrobial treatments (Hamed et al., 2020).

Synthesis of Novel Compounds

These compounds are also key in the synthesis of novel chemical structures. Aly et al. (2004) described the synthesis of novel pyrazole derivatives using similar compounds, which can be a precursor for the development of new pharmaceuticals and materials (Aly et al., 2004).

Applications in Organic Chemistry

In organic chemistry, compounds like this compound are used as precursors in complex chemical reactions. Vilkauskaitė et al. (2011) used similar compounds for Sonogashira-type reactions, crucial for creating complex organic molecules (Vilkauskaitė et al., 2011).

Photophysical Properties

Patil et al. (2010) studied the photophysical properties of heterocyclic orthoaminoaldehyde, which are similar to this compound. These studies are significant for understanding how these compounds behave under different light conditions, which is essential in developing materials for optics and electronics (Patil et al., 2010).

Cytotoxicity and Anticancer Research

Some derivatives of this compound have been explored for their cytotoxicity and potential as anticancer agents. Alam et al. (2017) synthesized and evaluated derivatives for their cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer treatment (Alam et al., 2017).

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structure and functional groups .

Mode of Action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. The pyrazole core is a heterocyclic aromatic organic compound, which can participate in various chemical reactions and form complexes with different targets .

Biochemical Pathways

Pyrazole derivatives can affect various biochemical pathways depending on their specific structure and functional groups .

Pharmacokinetics

The physicochemical properties of a compound, such as its size, charge, lipophilicity, and hydrogen bonding capacity, can influence its adme properties .

Result of Action

The effects would depend on the specific targets and biochemical pathways that the compound affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .

Orientations Futures

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other organic compounds, or it could have applications in fields like medicinal chemistry, materials science, or catalysis, among others .

Propriétés

IUPAC Name |

1-butyl-3-pyridin-2-ylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-3-8-16-9-11(10-17)13(15-16)12-6-4-5-7-14-12/h4-7,9-10H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHCMMAUJAPIRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)C2=CC=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)

![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)

![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)